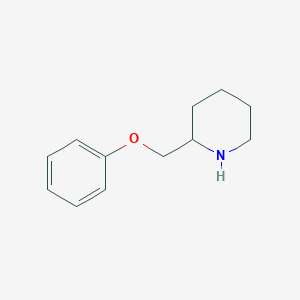

2-(Phenoxymethyl)piperidine

Übersicht

Beschreibung

2-(Phenoxymethyl)piperidine is an organic compound with the molecular formula C12H17NO. It belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and various industrial applications. This compound features a piperidine ring substituted with a phenoxymethyl group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenoxymethyl)piperidine typically involves the reaction of piperidine with phenoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

Piperidine+Phenoxymethyl Chloride→this compound+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also minimizes human error and ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Phenoxymethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that 2-(Phenoxymethyl)piperidine exhibits notable anticancer properties. Its structural features allow it to interact with key molecular targets involved in cancer progression. For instance, compounds with a phenoxy group have been shown to inhibit tumor cell growth and induce apoptosis in various cancer cell lines, including breast and ovarian cancers.

- Mechanism of Action : The compound appears to modulate several signaling pathways crucial for cancer cell survival, including the PI3K/Akt and MAPK pathways. Research demonstrates that treatment with this compound can lead to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, thereby promoting cell death in malignant cells .

Neurological Applications

The piperidine ring structure is known for its neuroactive properties. This compound has been investigated for its potential use in treating neurological disorders such as anxiety and depression.

- Pharmacological Effects : Studies suggest that this compound may act as a serotonin receptor modulator, influencing neurotransmitter activity and providing anxiolytic effects . Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders.

Synthesis and Derivatives

The synthesis of this compound involves various methodologies that allow for the introduction of different substituents, enhancing its biological activity. The following table summarizes some synthetic routes and their respective yields:

| Synthetic Route | Yield (%) | Notes |

|---|---|---|

| Reaction of piperidine with phenol | 85 | Utilizes straightforward nucleophilic substitution. |

| Alkylation with phenoxyacetyl chloride | 75 | Provides a pathway for further functionalization. |

In Vivo Studies

A series of in vivo studies have demonstrated the efficacy of this compound in reducing tumor growth in mouse models. For example:

- Study Design : Mice were treated with varying doses of the compound, followed by assessment of tumor size and survival rates.

- Results : Significant reductions in tumor volume were observed at doses above 10 mg/kg, with a corresponding increase in survival time compared to control groups .

Clinical Relevance

The compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it a candidate for further clinical trials aimed at evaluating its safety and efficacy in humans.

Wirkmechanismus

The mechanism of action of 2-(Phenoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group enhances the compound’s ability to bind to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A simple six-membered ring containing one nitrogen atom.

Phenoxymethylpyridine: A compound with a similar structure but with a pyridine ring instead of a piperidine ring.

Phenoxymethylpyrrolidine: A compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-(Phenoxymethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxymethyl group enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

2-(Phenoxymethyl)piperidine is a chemical compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a phenoxymethyl group attached to the piperidine ring, imparts specific biological activities that are of considerable interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its interactions with various molecular targets, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₇NO

- Molecular Weight : 195.27 g/mol

- CAS Number : 220510-70-3

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. The phenoxymethyl group can influence binding affinity and specificity, while the piperidine ring modulates the compound's overall pharmacological properties. Key interactions include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has been shown to interact with various receptors, potentially altering physiological responses.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For example, a related study reported minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 0.5 to 4 μg/mL for structurally similar compounds .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Piperidinothiosemicarbazone derivatives | 0.5 - 4 | Strong against M. tuberculosis |

Analgesic Effects

Another area of interest is the compound's potential analgesic effects. A study identified a piperidine derivative that showed potent inhibition of NaV1.7 channels, which are implicated in pain pathways. This suggests that this compound could also possess similar properties .

Case Studies

-

Synthesis and Evaluation of Antimicrobial Activities :

A study synthesized various piperidine derivatives and evaluated their antimicrobial activities against different strains of bacteria and fungi. The results indicated that certain modifications to the piperidine structure enhanced antimicrobial efficacy significantly . -

High-throughput Screening for NaV1.7 Inhibition :

In a high-throughput screening study, several piperidine compounds were evaluated for their ability to inhibit NaV1.7 channels. Among these, some exhibited analgesic properties comparable to established drugs like mexiletine but with improved safety profiles .

Eigenschaften

IUPAC Name |

2-(phenoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-3,7-8,11,13H,4-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTUKUBNEBMHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625731 | |

| Record name | 2-(Phenoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220510-70-3 | |

| Record name | 2-(Phenoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.